An In-depth Technical Guide to the Physical Properties of 2,3,5-Trifluorocinnamic Acid
An In-depth Technical Guide to the Physical Properties of 2,3,5-Trifluorocinnamic Acid
Foreword: Navigating the Data Landscape for a Niche Compound
In the realm of drug discovery and materials science, substituted cinnamic acids represent a class of compounds with significant potential. The introduction of fluorine atoms into the phenyl ring can dramatically alter the physicochemical and biological properties of the parent molecule, often leading to enhanced metabolic stability, increased lipophilicity, and modified binding affinities. This guide focuses on a specific, less-documented member of this family: 2,3,5-Trifluorocinnamic acid.
It is imperative to state at the outset that, despite a thorough review of the available scientific literature and chemical databases, experimentally determined physical properties for 2,3,5-Trifluorocinnamic acid are not widely published. This is not uncommon for niche research chemicals. Therefore, this guide will adopt a dual approach. Firstly, it will present the known identifiers and predicted properties for the target compound. Secondly, and crucially, it will provide a comparative analysis with its closely related isomers and the parent cinnamic acid molecule. This approach allows us to establish a scientifically grounded estimation of its physical characteristics. Furthermore, this document provides detailed, field-proven experimental protocols for the determination of these properties, empowering researchers to generate these values in their own laboratories.
Core Identification and Predicted Physicochemical Profile
2,3,5-Trifluorocinnamic acid is an aromatic carboxylic acid with the systematic IUPAC name (2E)-3-(2,3,5-trifluorophenyl)prop-2-enoic acid. The presence of three fluorine atoms on the phenyl ring is expected to significantly influence its electronic and steric properties compared to unsubstituted cinnamic acid.
| Identifier | Value | Source |
| Chemical Formula | C₉H₅F₃O₂ | [1] |
| Molecular Weight | 202.13 g/mol | [1] |
| CAS Number | 237761-79-4 | [1][2] |
| Canonical SMILES | C1=C(C=C(C(=C1/C=C/C(=O)O)F)F)F | |
| Predicted XlogP | 2.2 |
XlogP is a computed measure of lipophilicity, a critical parameter in drug design.
Comparative Analysis of Physical Properties with Structural Isomers
To build a robust understanding of the likely physical properties of 2,3,5-Trifluorocinnamic acid, a comparative analysis with its structural isomers is invaluable. The position of the fluorine atoms on the phenyl ring can subtly influence intermolecular forces, crystal packing, and ionization, thereby affecting properties like melting point and acidity.
| Compound | Melting Point (°C) | Predicted pKa | Notes |
| 2,3,5-Trifluorocinnamic acid | Not Experimentally Determined | Not Experimentally Determined | The subject of this guide. |
| 2,3,4-Trifluorocinnamic acid | 175-178 | 4.13 ± 0.15 | The ortho, meta, and para substitution pattern likely allows for efficient crystal lattice packing. |
| 2,4,5-Trifluorocinnamic acid | 187-189 | 4.13 ± 0.15 | Similar to the 2,3,4-isomer, this substitution pattern may facilitate strong intermolecular interactions. |
| 3-(Trifluoromethyl)cinnamic acid | 135-137 | 4.25 ± 0.10 | The trifluoromethyl group, while electron-withdrawing, has different steric and electronic effects than three individual fluorine atoms.[3][4] |
| trans-Cinnamic acid (parent) | 133 | 4.44 | The unsubstituted parent compound serves as a baseline for comparison.[5] |
Expert Insight: The melting points of the 2,3,4- and 2,4,5-isomers are significantly higher than that of the parent cinnamic acid and the 3-(trifluoromethyl) analog. This suggests that the arrangement of the three fluorine atoms in these isomers promotes strong intermolecular forces, likely a combination of dipole-dipole interactions and efficient crystal packing. It is reasonable to hypothesize that the melting point of 2,3,5-Trifluorocinnamic acid will also be elevated relative to cinnamic acid and likely fall within the range of its other trifluorinated isomers. The electron-withdrawing nature of the fluorine atoms is expected to increase the acidity of the carboxylic acid group, resulting in a lower pKa compared to the parent cinnamic acid.
Spectroscopic Characterization: A Predictive Approach
Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for identifying functional groups. For 2,3,5-Trifluorocinnamic acid, the following characteristic absorption bands are expected:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode | Rationale |
| Carboxylic Acid O-H | 3300-2500 (broad) | Stretching | The broadness is due to intermolecular hydrogen bonding between the carboxylic acid moieties. |
| Aromatic C-H | 3100-3000 | Stretching | Characteristic of sp² C-H bonds in the phenyl ring. |
| Alkene C-H | 3050-3010 | Stretching | Characteristic of the vinylic C-H bonds. |
| Carbonyl C=O | 1710-1680 | Stretching | Conjugation with the C=C double bond slightly lowers the frequency compared to a saturated carboxylic acid. |
| Alkene C=C | 1640-1620 | Stretching | Characteristic of the carbon-carbon double bond. |
| Aromatic C=C | 1600-1450 | Stretching | Multiple bands are expected due to the vibrations of the phenyl ring. |
| C-F | 1350-1150 | Stretching | Strong absorptions are anticipated due to the high polarity of the C-F bonds. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will provide information on the number and chemical environment of the hydrogen atoms.
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Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm.
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Vinylic Protons (-CH=CH-): Two doublets are expected, likely between 6.0 and 8.0 ppm. The large coupling constant (J ≈ 15-16 Hz) would be indicative of a trans configuration. The proton beta to the carbonyl group will be further downfield due to resonance deshielding.
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Aromatic Protons: The three fluorine atoms will significantly influence the chemical shifts and coupling patterns of the two remaining aromatic protons. Complex splitting patterns (doublets of doublets, or triplets of doublets) are expected due to both H-H and H-F coupling.
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments.
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Carbonyl Carbon (-COOH): A peak in the range of 165-175 ppm.
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Vinylic Carbons (-CH=CH-): Two peaks between 115 and 150 ppm.
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Aromatic Carbons: Six distinct peaks are expected for the aromatic carbons. The carbons directly bonded to fluorine will exhibit large C-F coupling constants, which can be a key diagnostic feature.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 202. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) and potentially rearrangements involving the fluorine atoms.
Experimental Protocols for Physical Property Determination
The following protocols are standardized methods for determining the key physical properties of a solid organic acid like 2,3,5-Trifluorocinnamic acid.
Melting Point Determination
Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound.
Methodology (Capillary Method):
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Sample Preparation: Ensure the 2,3,5-Trifluorocinnamic acid sample is thoroughly dried to remove any residual solvent. Grind a small amount of the solid into a fine powder.
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Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.
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Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
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Measurement:
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For an unknown compound, perform a rapid heating to get an approximate melting point.
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For a more accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C per minute.
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Data Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Caption: Shake-Flask Method for Solubility.
pKa Determination
Rationale: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is a crucial parameter for understanding a compound's behavior in biological systems and for developing analytical methods like HPLC.
Methodology (Potentiometric Titration):
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Solution Preparation: Accurately weigh a sample of 2,3,5-Trifluorocinnamic acid and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.
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Titration Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH electrode and immerse it in the solution.
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Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
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Data Collection: Record the pH of the solution after each addition of the titrant.
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Analysis:
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Plot the pH versus the volume of NaOH added. This will generate a titration curve.
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The equivalence point is the point of steepest inflection on the curve.
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The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).
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Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.
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Conclusion and Future Directions
2,3,5-Trifluorocinnamic acid stands as a compound of interest at the intersection of synthetic chemistry and life sciences. While a complete experimental dataset of its physical properties is not yet in the public domain, this guide provides a robust framework for its characterization. Through comparative analysis with its isomers, we can confidently predict its behavior, and by employing the detailed protocols herein, researchers are well-equipped to establish definitive experimental values. The generation and publication of these fundamental physical properties will be a valuable contribution to the scientific community, paving the way for the further exploration of this and other novel fluorinated cinnamic acid derivatives in drug discovery and materials science.
References
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ChemWhat. 2,3,5-三氟肉桂酸CAS#: 237761-79-4; ChemWhat 代号:76139. [Link]
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Wikipedia. Cinnamic acid. [Link]
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PubChemLite. 2,3,5-trifluorocinnamic acid (C9H5F3O2). [Link]
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CAS Common Chemistry. 3-(Trifluoromethyl)cinnamic acid. [Link]

